molecular formula C22H19BrN2O4 B11157349 methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B11157349
M. Wt: 455.3 g/mol
InChI Key: DTQYJSYQCLAOKB-UHFFFAOYSA-N
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Description

Methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C22H19BrN2O4 and its molecular weight is 455.3 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Indole moiety : Contributes to its biological activity.
  • Pyrrole ring : Enhances stability and reactivity.
  • Bromo and methoxy substituents : Potentially influence pharmacological properties.

Molecular Formula : C₁₆H₁₃BrN₂O₃
Molecular Weight : 359.19 g/mol
CAS Number : 387843-12-1

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Several studies have demonstrated the anticancer potential of similar indole-based compounds. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. The presence of the bromo and methoxy groups may enhance the compound's ability to inhibit tumor growth.

Cell Line IC50 (µM) Reference
A549 (Lung cancer)<10
MCF7 (Breast cancer)<15
HeLa (Cervical cancer)<20

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : Induces apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

  • Anticancer Efficacy in Vivo
    • A study involving xenograft models demonstrated that treatment with the compound significantly reduced tumor size compared to control groups, highlighting its potential as an anticancer agent.
  • Antimicrobial Testing
    • Clinical isolates of MRSA were treated with the compound, showing a dose-dependent reduction in bacterial viability, suggesting its potential use in treating resistant infections.

Properties

Molecular Formula

C22H19BrN2O4

Molecular Weight

455.3 g/mol

IUPAC Name

methyl 4-(5-bromo-2-oxo-1,3-dihydroindol-3-yl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C22H19BrN2O4/c1-11-17(22(27)29-3)19(20(24-11)13-6-4-5-7-16(13)28-2)18-14-10-12(23)8-9-15(14)25-21(18)26/h4-10,18,24H,1-3H3,(H,25,26)

InChI Key

DTQYJSYQCLAOKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CC=C2OC)C3C4=C(C=CC(=C4)Br)NC3=O)C(=O)OC

Origin of Product

United States

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